1-Acetylcyclopropanecarboxylic acid
Overview
Description
1-Acetylcyclopropanecarboxylic acid (often abbreviated as ACC) is an organic compound with the molecular formula C₆H₈O₃ . It belongs to the class of alpha amino acids , where the amino group is attached to the carbon atom adjacent to the carboxylate group (alpha carbon) . ACC plays a crucial role in ethylene biosynthesis in plants.
Synthesis Analysis
The synthesis of ACC involves various methods, but one common approach is the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) . This reaction typically occurs enzymatically, catalyzed by the enzyme ACC oxidase (ACCO). ACCO converts ACC to ethylene, a plant hormone involved in fruit ripening and other physiological processes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with an acetyl group (CH₃CO-) attached to one of the carbon atoms. The chemical formula is CHO with an average mass of 128.13 Da . Here’s a simplified representation:
CH₃ | H₂C-C-COOH | H
Chemical Reactions Analysis
- Ethylene Production : ACC serves as a precursor for ethylene synthesis. ACC is converted to ethylene by ACC oxidase, leading to fruit ripening and other growth processes in plants .
- Enzymatic Oxidation : ACC undergoes enzymatic oxidation by ACCO, resulting in the release of ethylene gas .
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Biological Importance
- C-O Bond Formation : 1-Acetylcyclopropanecarboxylic acid is utilized in the catalyzed reaction of 1-acetylcyclopropanecarboxamides with N-halosuccinimide, facilitating the synthesis of biologically important 5-amino-3(2H)-furanones. This process demonstrates a novel approach to oxa-cyclization and ring opening of cyclopropane (Wei et al., 2012).
Plant Physiology and Agronomy
Role in Ethylene Biosynthesis : this compound plays a critical role as a precursor in ethylene biosynthesis in plants. It's involved in a variety of vegetative and developmental processes in plants. Recent advances include insights into the regulation of its synthesis, conjugation, deamination, and transport within plants, indicating its potential applications in agronomy (Vanderstraeten & Van Der Straeten, 2017).
Inhibitor of Ethylene Biosynthesis : Salicylic acid, a derivative of this compound, has been found to inhibit ethylene production in pear cell suspension cultures, suggesting its potential use in controlling ethylene levels in plants (Leslie & Romani, 1986).
Pharmacology and Therapeutics
- Potential Antidepressant and Anxiolytic Actions : Some derivatives of this compound have been studied in animal models, indicating potential as novel antidepressant and anxiolytic agents. This suggests that 1-acetylcyclopropanecarboxylates may constitute a new class of therapeutic compounds in these areas (Trullás et al., 1991).
Biochemistry and Molecular Biology
- Synthesis of Amino Acid Derivatives : this compound derivatives have been used in the synthesis of constrained peptidomimetics. These derivatives are known for their rigid structure, which is significant in capturing nucleophiles and electrophiles, indicating important applications in biochemistry (Pan, Su, & Qin, 2005).
Environmental and Applied Microbiology
- Enhancing Plant Stress Tolerance : Beneficial rhizobacteria producing 1-aminocyclopropane-1-carboxylic acid deaminase (a derivative of this compound) can ameliorate biomass characteristics in plants under drought and salt stress. This highlights its potential application in improving plant resilience to environmental stressors (Tiwari et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-Acetylcyclopropanecarboxylic acid is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in Pseudomonas sp. (strain ACP), a type of bacteria .
Mode of Action
This compound interacts with its target, the enzyme 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This results in the irreversible conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ammonia and alpha-ketobutyrate .
Biochemical Pathways
This compound affects the ethylene biosynthesis pathway . This pathway is crucial for many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress . The compound’s action on the pathway results in the production of ethylene, a plant hormone .
Pharmacokinetics
It is known that the compound is a small molecule , which may influence its bioavailability.
Result of Action
The action of this compound results in the production of ethylene, a plant hormone . Ethylene influences many aspects of plant growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and the response to abiotic and biotic stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . This suggests that the presence of certain microorganisms in the environment could potentially affect the action of this compound.
Properties
IUPAC Name |
1-acetylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOYLBIVCRZUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557301 | |
Record name | 1-Acetylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56172-71-5 | |
Record name | 1-Acetylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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